(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester
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Overview
Description
(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester is a chiral compound with significant applications in various fields of science and industry This compound is known for its unique structural features, which include an amino group, a phenyl ring, and a carbamic acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester typically involves the reaction of (S)-1-phenyl-2-aminoethanol with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds via nucleophilic substitution, where the amino group of (S)-1-phenyl-2-aminoethanol attacks the carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamic acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or secondary amines.
Scientific Research Applications
(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
®-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: The enantiomer of the compound with similar chemical properties but different biological activity.
(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid methyl ester: A structurally similar compound with a methyl ester group instead of a benzyl ester.
Uniqueness
(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester is unique due to its specific chiral configuration and the presence of the benzyl ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl N-[(1S)-2-amino-1-phenylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUKXDDEPPBPSY-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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